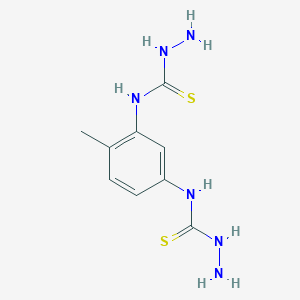
N,N'-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of hydrazine and carbothioamide groups attached to a methyl-substituted phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) typically involves the reaction of 4-methyl-1,3-phenylenediamine with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) may involve the use of larger reactors and more efficient mixing techniques to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The hydrazine and carbothioamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a ligand in coordination chemistry.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound inhibits the activity of certain tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways. By blocking these enzymes, the compound can interfere with cancer cell growth and proliferation .
Comparison with Similar Compounds
N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) can be compared with other similar compounds, such as:
Hydrazinecarbothioamide: Shares the hydrazine and carbothioamide functional groups but lacks the phenylene ring.
1,1’-[1,4-Phenylenebis(methylene)]dihydrazine: Contains a similar phenylene ring but with different substituents.
Hydrazine, 1-methyl-1-phenyl-: Similar structure but with a different substitution pattern on the phenylene ring .
These comparisons highlight the unique structural features and reactivity of N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide), making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
93192-27-9 |
|---|---|
Molecular Formula |
C9H14N6S2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-amino-3-[3-(aminocarbamothioylamino)-4-methylphenyl]thiourea |
InChI |
InChI=1S/C9H14N6S2/c1-5-2-3-6(12-8(16)14-10)4-7(5)13-9(17)15-11/h2-4H,10-11H2,1H3,(H2,12,14,16)(H2,13,15,17) |
InChI Key |
AHUYJQQJZFQMOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NN)NC(=S)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide](/img/structure/B14360517.png)
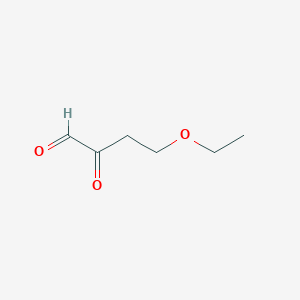
![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)
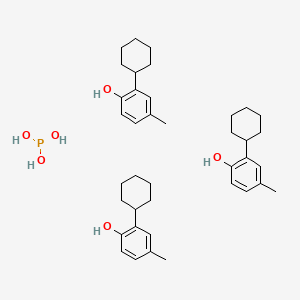
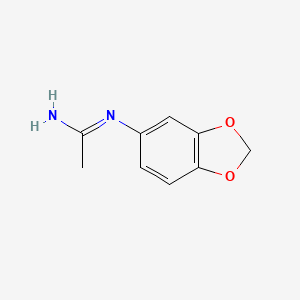
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)
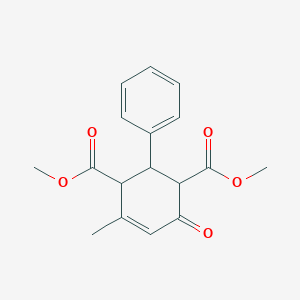
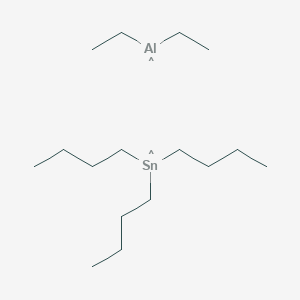
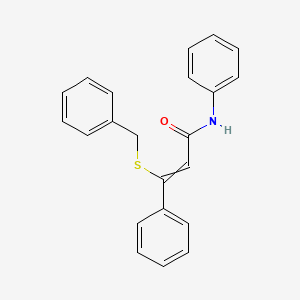
![[Chloro(cyclohexylidene)methyl]benzene](/img/structure/B14360586.png)

![N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N'-phenylthiourea](/img/structure/B14360594.png)
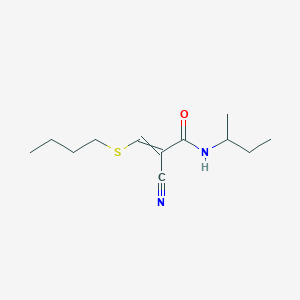
![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)
